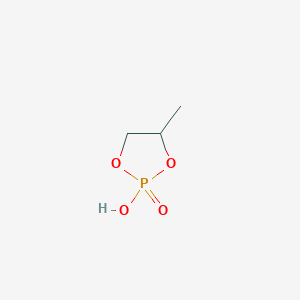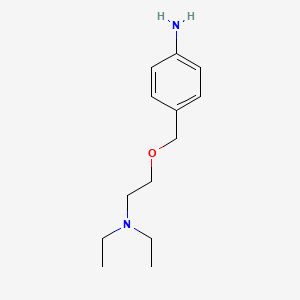
2-Chloro-6-(hydroxymethyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(hydroxymethyl)-4-methylphenol is an organic compound with the molecular formula C8H9ClO2 It is a chlorinated phenol derivative, characterized by the presence of a hydroxymethyl group and a methyl group on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(hydroxymethyl)-4-methylphenol can be achieved through several methods. One common approach involves the chlorination of 4-methylphenol (p-cresol) followed by the introduction of a hydroxymethyl group. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The hydroxymethylation step can be carried out using formaldehyde in the presence of a base such as sodium hydroxide (NaOH) to facilitate the addition of the hydroxymethyl group.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(hydroxymethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atom, yielding 6-(hydroxymethyl)-4-methylphenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: 2-Chloro-6-(carboxymethyl)-4-methylphenol.
Reduction: 6-(Hydroxymethyl)-4-methylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-6-(hydroxymethyl)-4-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive phenols.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(hydroxymethyl)-4-methylphenol involves its interaction with biological molecules. The hydroxymethyl group can form hydrogen bonds with target proteins, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(hydroxymethyl)pyridin-3-ol: A pyridine derivative with similar functional groups.
2-Chloro-6-methylphenol: Lacks the hydroxymethyl group but shares the chlorinated phenol structure.
4-Methylphenol (p-Cresol): The parent compound without the chlorine and hydroxymethyl groups.
Uniqueness
2-Chloro-6-(hydroxymethyl)-4-methylphenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
22002-30-8 |
|---|---|
Fórmula molecular |
C8H9ClO2 |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
2-chloro-6-(hydroxymethyl)-4-methylphenol |
InChI |
InChI=1S/C8H9ClO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3,10-11H,4H2,1H3 |
Clave InChI |
GGQYBSBRDGQHBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)



![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)


![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)

![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)

